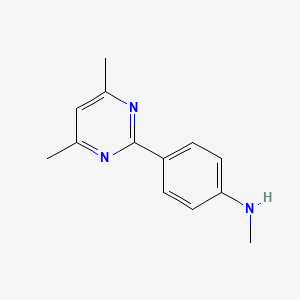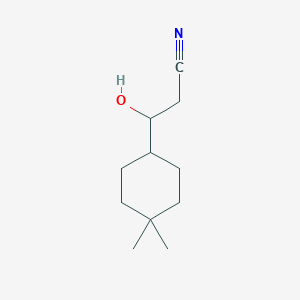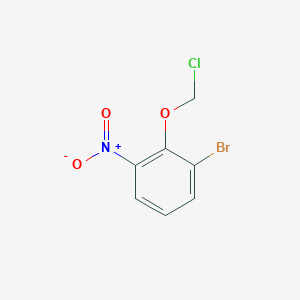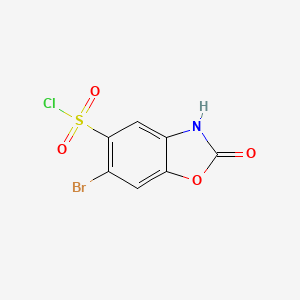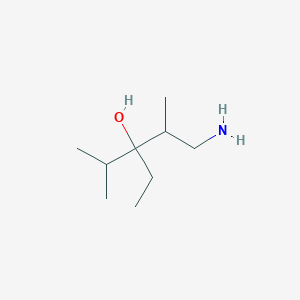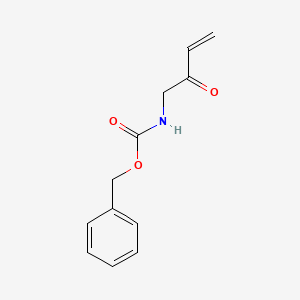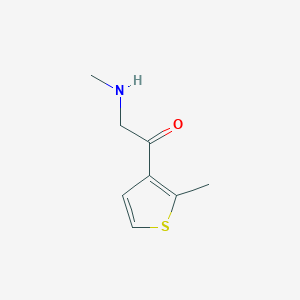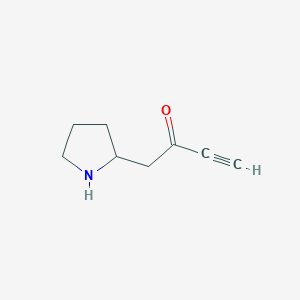![molecular formula C10H6ClF6NO2 B13159562 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)
2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate is a synthetic compound known for its use as an insecticide and acaricide. It is primarily utilized for mite control in agricultural settings, particularly in rice cultivation .
Méthodes De Préparation
The synthesis of 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate involves several steps. One common synthetic route includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a model compound in studies involving carbamate chemistry and trifluoromethylation reactions.
Biology: The compound is studied for its effects on various biological systems, particularly in understanding its mode of action as an insecticide.
Medicine: Research is conducted to explore its potential therapeutic applications, although its primary use remains in agriculture.
Industry: It is utilized in the development of new agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate involves its interaction with the nervous system of insects and mites. The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually death of the pest .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate can be compared with other similar compounds such as:
Flupentiofenox: Another insecticide with a similar structure and mode of action, used for mite control.
2-Chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of various trifluoromethylated compounds.
The uniqueness of this compound lies in its specific combination of trifluoromethyl and carbamate groups, which contribute to its high efficacy as an insecticide and acaricide.
Propriétés
Formule moléculaire |
C10H6ClF6NO2 |
|---|---|
Poids moléculaire |
321.60 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H6ClF6NO2/c11-6-2-1-5(10(15,16)17)3-7(6)18-8(19)20-4-9(12,13)14/h1-3H,4H2,(H,18,19) |
Clé InChI |
VFBPWPPACWLHSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)OCC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
